2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(propan-2-yl)acetamide 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(propan-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1058496-39-1
VCID: VC11918903
InChI: InChI=1S/C11H16N6OS/c1-4-17-10-9(15-16-17)11(13-6-12-10)19-5-8(18)14-7(2)3/h6-7H,4-5H2,1-3H3,(H,14,18)
SMILES: CCN1C2=C(C(=NC=N2)SCC(=O)NC(C)C)N=N1
Molecular Formula: C11H16N6OS
Molecular Weight: 280.35 g/mol

2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(propan-2-yl)acetamide

CAS No.: 1058496-39-1

Cat. No.: VC11918903

Molecular Formula: C11H16N6OS

Molecular Weight: 280.35 g/mol

* For research use only. Not for human or veterinary use.

2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(propan-2-yl)acetamide - 1058496-39-1

Specification

CAS No. 1058496-39-1
Molecular Formula C11H16N6OS
Molecular Weight 280.35 g/mol
IUPAC Name 2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-propan-2-ylacetamide
Standard InChI InChI=1S/C11H16N6OS/c1-4-17-10-9(15-16-17)11(13-6-12-10)19-5-8(18)14-7(2)3/h6-7H,4-5H2,1-3H3,(H,14,18)
Standard InChI Key POCDBGPEFXCEJS-UHFFFAOYSA-N
SMILES CCN1C2=C(C(=NC=N2)SCC(=O)NC(C)C)N=N1
Canonical SMILES CCN1C2=C(C(=NC=N2)SCC(=O)NC(C)C)N=N1

Introduction

The compound 2-({3-ethyl-3H- triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(propan-2-yl)acetamide is a complex organic molecule that combines elements of triazolopyrimidine and acetamide structures. This compound is not directly mentioned in the provided search results, so we will focus on its potential properties and synthesis based on related compounds.

Synthesis

The synthesis of such compounds typically involves multi-step reactions, including the formation of the triazolopyrimidine core and subsequent modification to introduce the sulfanyl and acetamide groups. This might involve reactions such as nucleophilic substitution or condensation reactions.

2.1. 3-ethyl-3H-123triazolo[4,5-d]pyrimidine-7-thiol

This compound, with the CAS number 1105191-09-0, is closely related to the core structure of the compound . It has a molecular formula of C6H7N5S and a molecular weight of 181.22 g/mol . The presence of a thiol group suggests potential for further modification to introduce sulfanyl linkages.

2.2. 7-chloro-3-ethyl-3H-123triazolo[4,5-d]pyrimidine

This compound, with a CAS number of 91159-59-0, is another related structure. It is noted for its potential in medicinal chemistry due to its unique structural configuration and biological activities.

2.3. N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

This compound, while structurally different, demonstrates the use of sulfanyl linkages in complex organic molecules for potential therapeutic applications, such as anti-inflammatory activity .

3.1. Biological Activities

Compounds with triazolopyrimidine cores have shown potential in various biological assays, including neuroprotection and anti-inflammatory effects. The introduction of a sulfanyl group and an acetamide moiety could further modulate these activities.

3.2. Synthesis and Characterization

The synthesis of such compounds typically involves detailed characterization using techniques like NMR and LC-MS to confirm their structure .

3.3. Future Directions

Further research is needed to explore the specific biological activities and potential therapeutic applications of 2-({3-ethyl-3H- triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-(propan-2-yl)acetamide. This could involve in vitro and in vivo studies to assess its efficacy and safety.

Data and Tables

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
3-ethyl-3H- triazolo[4,5-d]pyrimidine-7-thiol1105191-09-0C6H7N5S181.22
7-chloro-3-ethyl-3H- triazolo[4,5-d]pyrimidine91159-59-0C4H2ClN5155.55
1-(3-ethyl-3H- triazolo[4,5-d]pyrimidin-7-yl)-N-(4-(trifluoromethoxy)phenyl)azetidine-3-carboxamide90557735C17H16F3N7O407.3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator